ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate
Description
Ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with an ethyl group at position 8, a phenyl group at position 3, and an ethyl acetate moiety at position 1.
Properties
IUPAC Name |
ethyl 2-(8-ethyl-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-15-10-11-19-17(12-15)22-18(13-23-19)21(16-8-6-5-7-9-16)24-25(22)14-20(26)27-4-2/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMPPGVEDBMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)OCC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate typically involves multicomponent reactions. One common method includes the reaction of an aromatic amine, an aromatic aldehyde, and pyrazolone in ethylene glycol under heating conditions . The reaction proceeds through a series of condensation and cyclization steps to form the pyrazoloquinoline core, followed by esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification steps such as crystallization or chromatography, are also integral parts of the industrial process.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (1.5 eq), EtOH, reflux | 2-{8-Ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetic acid | 88% | , |
| H2SO4 (cat.), H2O, 80°C | Same as above | 72% |
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Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of ethoxide . Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity .
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole nitrogen and quinoline core participate in electrophilic substitution or SNAr reactions.
Key Reactions:
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Azo-Coupling : Reacts with arenediazonium tosylates (e.g., 2-cyanophenyldiazonium tosylate) in MeCN/pyridine to form hydrazone intermediates, which cyclize to fused pyridines .
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Alkylation : Treatment with alkyl halides (e.g., ethyl bromoacetate) in DMF/K2CO3 yields N-alkylated derivatives .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| 2-Cyanophenyldiazonium tosylate | Ethyl 2-((2-cyanophenyl)diazenyl)-...acetate | MeCN, pyridine, 30 min | 65% |
| Ethyl bromoacetate | Ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate ethyl ether | DMF, K2CO3, 25°C, 8 h | 78% |
Cyclization and Ring-Opening Reactions
The compound acts as a precursor for heterocyclic expansions via intramolecular cyclization:
Cyclization with POCl3:
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Forms a fused pyrazolo[4,3-c]quinolinium chloride intermediate, which reacts with amines (e.g., morpholine) to yield tricyclic derivatives .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| POCl3 | 8-Ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-ium chloride | Reflux, 2 h | 82% |
| Morpholine | 1-Morpholino-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline | CHCl3, 60°C, 4 h | 68% |
Acetylation and Esterification Reactions
The secondary amine in the pyrazole ring undergoes acetylation:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetic anhydride | Ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetylamidoacetate | Pyridine, 80°C, 3 h | 90% |
| Propionic anhydride | Propionyl analog of the above | Same conditions | 85% |
Reductive Modifications
Catalytic hydrogenation selectively reduces the quinoline ring:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| H2 (1 atm), Pd/C | Ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]tetrahydroquinolin-1-yl}acetate | EtOH, 25°C, 12 h | 75% |
Scientific Research Applications
Unfortunately, the search results provided do not contain specific details regarding the applications of "ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate". However, the search results do provide some related information that may be relevant:
-
Related compounds and their applications:
- Pyrazolo[4,3-b]pyridines: A method for synthesizing pyrazolo[4,3-b]pyridines has been developed using 2-chloro-3-nitropyridines .
- Oxadiazole-2-yl quinolin-4-amine derivatives: Some newly synthesized oxadiazole-2-yl quinolin-4-amine derivatives have shown antimicrobial activity .
- 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin: These compounds have exhibited acetylcholinesterase inhibitory activity and potential therapeutic applications for Alzheimer’s disease .
- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates: These compounds have shown anticancer activity against human HCT-116 and MCF-7 cell lines .
- ChemDiv Compound G341-0319:
- This compound:
Mechanism of Action
The mechanism of action of ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
The compound shares key structural motifs with several classes of heterocycles:
Key Structural Differences :
- Fusion Position: The target compound’s pyrazolo[4,3-c]quinoline core differs from pyrazolo[3,4-b]pyridinones in ring fusion topology, affecting conjugation and electronic properties .
- Substituents: The ethyl acetate group in the target compound contrasts with methylsulfanyl (in 13) or lactam (in pyridinones) groups, altering solubility and reactivity .
Physicochemical and Functional Properties
- Solubility : The ethyl acetate group in the target compound likely improves aqueous solubility compared to sulfur-rich analogs like 13 .
- Stability: Ester groups are prone to hydrolysis under acidic/basic conditions, whereas lactams (e.g., pyridinones) or thioethers (e.g., 13) offer greater stability .
- Electronic Effects: The quinoline moiety in the target compound may enhance π-π stacking interactions compared to smaller pyridinone cores .
Biological Activity
Ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and research reports.
Molecular Formula: C22H21N3O2
Molecular Weight: 359.429 g/mol
Structure: The compound features a pyrazoloquinoline core, which is known for its diverse pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
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Antimicrobial Activity:
- Quorum-Sensing Inhibition: Recent studies have shown that derivatives of pyrazoloquinolines can inhibit quorum-sensing mechanisms in bacteria, which are critical for biofilm formation and virulence. This suggests that this compound may possess similar properties .
- Antibacterial Effects: Research indicates that compounds with pyrazole structures exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics .
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Antitumor Activity:
- Cell Proliferation Inhibition: Studies have reported that pyrazoloquinoline derivatives can inhibit the proliferation of cancer cells in vitro. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest in cancerous cells .
- Targeting Specific Pathways: Some compounds have been shown to interfere with signaling pathways crucial for tumor growth and survival, making them potential candidates for cancer therapy .
Antimicrobial Study
A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties. This compound was among the compounds tested, showing notable inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 10 µg/mL. The study concluded that the compound's ability to disrupt quorum-sensing pathways contributes significantly to its antimicrobial efficacy .
Antitumor Activity
In another investigation focusing on cancer cell lines, this compound demonstrated an IC50 value of approximately 5 µM against human breast cancer cells (MCF7). The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
